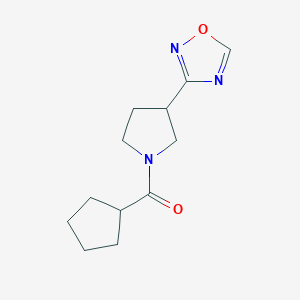

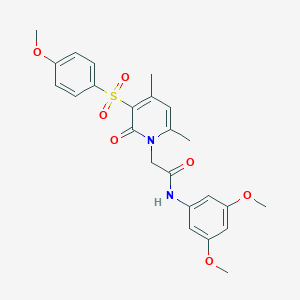

(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(cyclopentyl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(cyclopentyl)methanone” is a chemical compound. It belongs to the class of organic compounds known as alpha amino acid amides . It has been linked to affect everyday brain function including cognitive function and pain alleviation .

Synthesis Analysis

The synthesis of 1,3,4-oxadiazole derivatives, which are part of the compound , has been reported in several studies . A convenient and efficient route has been developed to synthesize 1,3,4-oxadiazol-2(3H)-ones from CO2, hydrazines, and aryl or aliphatic aldehydes .Molecular Structure Analysis

The molecular structure of 1,3,4-oxadiazole derivatives has been studied in various research . The N1 and N8 atoms in the naphthyridine ring and the hybrid atom in the oxadiazole ring are involved in hydrogen bonding with Val170, Glu168, and Tyr155 .Chemical Reactions Analysis

The chemical reactions of 1,3,4-oxadiazole derivatives have been explored in several studies . For instance, 1,3,4-oxadiazoles undergo several reactions such as photochemical, thermal, electrophilic, and nucleophilic substitution .Scientific Research Applications

Before we dive into the specific compound, let’s understand the broader context. 1,2,4-Oxadiazoles are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms. Among the various isomers, 1,2,4-oxadiazole stands out due to its unique bioisosteric properties and a wide spectrum of biological activities . These compounds have garnered significant attention in drug discovery, scintillating materials, and dyestuff industry .

Biological Applications

Now, let’s explore the exciting applications of (3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(cyclopentyl)methanone:

- Antimicrobial Activity:

- Researchers have examined the antimicrobial activity of similar 1,3,4-oxadiazole derivatives against gram-positive bacteria (e.g., S. aureus, S. pyogenes) and gram-negative bacteria (e.g., E. coli, P. aeruginosa) as well as fungi (e.g., C. albicans, A. niger, A. clavatus) .

- Saturated and unsaturated fatty acid derivatives of 1,3,4-oxadiazol-2(3H)-one have been investigated as potential anticancer agents. These compounds show promise in inhibiting cancer cell growth .

- The 1,2,4-oxadiazole heterocycle serves as a bioisostere of amide, offering better hydrolytic and metabolic stability. Medicinal chemists utilize it to design novel drug molecules with improved properties .

Prospects and Future Directions

As research continues, we anticipate further advancements in the synthesis and application of 1,2,4-oxadiazole-based compounds. These molecules hold immense potential for addressing various health challenges and expanding our understanding of bioactive agents.

Remember, the journey from discovery to clinical application is an exciting one, and compounds like (3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(cyclopentyl)methanone contribute significantly to this scientific voyage! 🚀🔬

Biernacki, K., Daśko, M., Ciupak, O., Kubiński, K., Rachon, J., & Demkowicz, S. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals, 13(6), 111. Read more Synthesis and Antimicrobial Activity of 3-(1,3,4-Oxadiazol-2-yl)-2-aryl-5-(substitutedphenyl)-2,3-dihydro-1H-pyrazolo[3,4-b]quinolin-1-ones. (2010). Molecules, 78(2), 171. Read more Synthesis and In Vitro Biological Evaluation of 1,3,4-Oxadiazol-2(3H)-one and Tetrahydropyridazine-3,6-dione Derivatives as Potential Anticancer Agents. (2015). Molecules, 83(3), 429. Read more Design, synthesis, and biological activity of novel 1,2,4-oxadiazole derivatives as potential antitumor agents. (2020). BMC Chemistry, 14(1), 1-11. Read more

Mechanism of Action

Target of Action

The primary target of (3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(cyclopentyl)methanone is the G-protein coupled bile acid receptor 1 (GPBAR1) . GPBAR1 has emerged as a prominent target for the treatment of metabolic and inflammatory diseases including type 2 diabetes, obesity, and non-alcoholic steatohepatitis .

Mode of Action

This compound acts as a non-steroidal agonist for GPBAR1 . It selectively activates the receptor, inducing the mRNA expression of the GPBAR1 target gene pro-glucagon . It shows high selectivity over other bile acid receptors such as FXR, LXRα, LXRβ, and PXR, and the related receptors PPARα and PPARγ .

Biochemical Pathways

The activation of GPBAR1 by this compound influences multiple metabolic pathways. In intestinal enteroendocrine L cells, GPBAR1 activation stimulates the transcription of the proglucagon gene expression and the secretion of the incretin GLP-1 . This results in lowered blood glucose and insulin levels while increasing insulin sensitivity . In brown adipose tissue and muscle, GPBAR1 locally stimulates thyroid hormone-mediated thermogenesis, thereby enhancing energy expenditure .

Pharmacokinetics

The pharmacokinetic properties of this compound suggest that it might be exploited to achieve effective drug candidates to treat GPBAR1 related disorders . .

Result of Action

The activation of GPBAR1 by this compound leads to a series of molecular and cellular effects. These include the lowering of blood glucose and insulin levels, increased insulin sensitivity, and enhanced energy expenditure . These effects collectively contribute to the potential therapeutic benefits of this compound in treating metabolic and inflammatory diseases.

Future Directions

The future directions for the research on “(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(cyclopentyl)methanone” and similar compounds involve the design, synthesis, and biological evaluation of novel potent GPBAR1 agonists . The pharmacokinetic properties of these compounds suggest that they might be exploited to achieve effective drug candidates to treat GPBAR1 related disorders .

properties

IUPAC Name |

cyclopentyl-[3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O2/c16-12(9-3-1-2-4-9)15-6-5-10(7-15)11-13-8-17-14-11/h8-10H,1-7H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDXOXLIYEGDJAV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(=O)N2CCC(C2)C3=NOC=N3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(cyclopentyl)methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-Fluorophenyl)-5-{4-[(2-fluorophenyl)carbonyl]piperazin-1-yl}-1,3-oxazole-4-carbonitrile](/img/structure/B2784159.png)

![4-cyano-N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2784161.png)

![N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-1,3-benzoxazol-2-amine](/img/structure/B2784167.png)

![N-(benzo[d]thiazol-5-yl)-3-(naphthalen-2-yl)propanamide](/img/structure/B2784168.png)

![1-(4-Chlorobenzoyl)-3-(4-fluorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2784171.png)

![4-Chloro-6-[(4-fluorophenyl)sulfanyl]-2-(methylsulfanyl)pyrimidine](/img/structure/B2784173.png)

![4-((4-chlorobenzo[d]thiazol-2-yl)oxy)-N-(2,4-dimethoxyphenyl)piperidine-1-carboxamide](/img/structure/B2784176.png)

![(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(3-(trifluoromethoxy)phenyl)methanone hydrochloride](/img/structure/B2784178.png)

![2-chloro-4-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-7-carbonyl}-6-(trifluoromethyl)pyridine](/img/structure/B2784179.png)